molecular formula C8H13BrO2 B8653795 Ethyl 2-bromohex-2-enoate CAS No. 102575-02-0

Ethyl 2-bromohex-2-enoate

Cat. No.: B8653795
CAS No.: 102575-02-0
M. Wt: 221.09 g/mol
InChI Key: QRKWZSWILJXLJU-UHFFFAOYSA-N
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Description

Ethyl 2-bromohex-2-enoate (CAS 102575-02-0) is a chemical compound with the molecular formula C8H13BrO2 and a molecular weight of 221.09200 . This compound belongs to the class of α,β-unsaturated ester derivatives and features both an alkene and a bromoalkenyl functional group, making it a potential versatile building block for organic synthesis . While specific research applications for this exact molecule are not extensively documented in the public domain, structural analogues and related bromoenoates are recognized as valuable polyfunctional scaffolds in chemical synthesis. In particular, conjugated haloenoates can participate in various inter- or intramolecular addition, substitution, and condensation reactions with nucleophiles, leading to the construction of complex molecules and potentially valuable heterocyclic compounds . Researchers might explore its utility in developing novel synthetic methodologies or as a precursor for more complex molecular structures. This product is intended for research purposes in a laboratory setting only and is not approved for human or animal diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

102575-02-0

Molecular Formula

C8H13BrO2

Molecular Weight

221.09 g/mol

IUPAC Name

ethyl 2-bromohex-2-enoate

InChI

InChI=1S/C8H13BrO2/c1-3-5-6-7(9)8(10)11-4-2/h6H,3-5H2,1-2H3

InChI Key

QRKWZSWILJXLJU-UHFFFAOYSA-N

Canonical SMILES

CCCC=C(C(=O)OCC)Br

Origin of Product

United States

Synthetic Methodologies and Strategic Derivatization of Ethyl 2 Bromohex 2 Enoate

Established Preparative Routes to Alpha-Halo-Alpha,Beta-Unsaturated Esters

The preparation of α-halo-α,β-unsaturated esters like Ethyl 2-bromohex-2-enoate can be achieved through several established synthetic strategies. These methods primarily involve either the direct halogenation of an unsaturated precursor or the construction of the halogenated unsaturated system through olefination reactions.

One direct approach to synthesizing α-bromo-α,β-unsaturated esters involves the halogenation of a corresponding α,β-unsaturated ester. This can be accomplished through radical halogenation mechanisms. For instance, the allylic bromination of a suitable precursor using N-bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN) can yield a brominated intermediate, which may then be transformed into the desired product. researchgate.net

Another strategy involves the synthesis from α,β-dihalopropanoate derivatives. These precursors can undergo selective dehydrohalogenation to form the α-haloacrylate system. organic-chemistry.org This elimination reaction, often promoted by a non-nucleophilic base or specific reaction conditions, effectively installs the double bond while retaining the halogen at the alpha position.

Olefination reactions are among the most powerful and widely used methods for creating carbon-carbon double bonds, making them highly suitable for the synthesis of this compound. beilstein-journals.orgnih.gov

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent). wikipedia.org To synthesize this compound, the aldehyde butanal would be reacted with an ylide derived from an ethyl α-bromoacetate phosphonium (B103445) salt, such as ethyl (triphenylphosphoranylidene)bromoacetate. This reaction constructs the hexenoate backbone and introduces the double bond and the bromo-substituent simultaneously. beilstein-journals.orgacs.org

The Horner-Wadsworth-Emmons (HWE) reaction is a popular modification of the Wittig reaction that utilizes a phosphonate-stabilized carbanion instead of a phosphonium ylide. wikipedia.org This method offers several advantages, including the generation of a water-soluble phosphate (B84403) byproduct that is easily removed and, most notably, a strong stereochemical preference for the formation of the (E)-alkene. alfa-chemistry.comorganic-chemistry.org For the synthesis of (E)-Ethyl 2-bromohex-2-enoate, butanal would be treated with the carbanion generated from a reagent like ethyl bromo(diethylphosphono)acetate. organic-chemistry.org

FeatureWittig ReactionHorner-Wadsworth-Emmons (HWE) Reaction
Phosphorus ReagentPhosphonium Ylide (from Phosphonium Salt)Phosphonate (B1237965) Carbanion (from Phosphonate Ester)
Reactivity of AnionMore basicMore nucleophilic, less basic wikipedia.org
ByproductTriphenylphosphine oxide (often difficult to separate)Dialkylphosphate salt (water-soluble, easy to remove) wikipedia.org
Typical StereoselectivityVariable; often favors (Z)-alkene with unstabilized ylidesHighly selective for (E)-alkene with stabilized carbanions wikipedia.orgalfa-chemistry.comorganic-chemistry.org

Control over the geometry of the double bond is a critical aspect of modern organic synthesis. Different strategies have been developed to selectively access either the (Z)- or (E)-isomer of α-halo-α,β-unsaturated esters.

For the synthesis of the (E)-isomer , the standard Horner-Wadsworth-Emmons reaction is the method of choice due to its inherent stereoselectivity that strongly favors the formation of the trans-alkene. wikipedia.orgnrochemistry.com The thermodynamic stability of the intermediates in the reaction pathway leads to the preferential formation of the (E)-product.

Conversely, achieving the (Z)-isomer requires specific modifications to overcome the natural preference for the (E)-isomer. The Still-Gennari modification of the HWE reaction is a prominent method for synthesizing (Z)-alkenes. wikipedia.orgnrochemistry.com This approach employs phosphonates with electron-withdrawing groups (e.g., trifluoroethyl) and strong, non-coordinating bases like potassium hexamethyldisilazide (KHMDS). These conditions accelerate the elimination step from the key oxaphosphetane intermediate, favoring the kinetic (Z)-product. nrochemistry.comyoutube.com Additionally, manganese-promoted reactions between aldehydes and trihaloesters have been shown to be effective for the stereoselective synthesis of (Z)-α-halo-α,β-unsaturated esters. researchgate.net

IsomerPreferred Synthetic MethodKey Features
(E)-Ethyl 2-bromohex-2-enoateStandard Horner-Wadsworth-Emmons ReactionUses standard phosphonate esters (e.g., diethyl); reaction equilibrates to form the more stable trans-intermediate, leading to high E-selectivity. wikipedia.org
(Z)-Ethyl 2-bromohex-2-enoateStill-Gennari Modification of HWE ReactionEmploys electron-withdrawing phosphonate esters and strong, non-coordinating bases to favor the kinetic (Z)-product. nrochemistry.comyoutube.com
(Z)-Ethyl 2-bromohex-2-enoateManganese-Promoted Reformatsky-type ReactionReacts an aldehyde with a trihaloester in the presence of activated manganese to stereoselectively produce the (Z)-isomer. researchgate.net

Advanced Functionalization and Transformation Strategies for this compound

The trifunctional nature of this compound allows for a wide range of subsequent chemical transformations, making it a versatile synthetic intermediate.

The vinylic bromine atom in this compound serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. eie.grthermofisher.com Palladium-catalyzed reactions are particularly prominent in this area. youtube.com

Common cross-coupling reactions applicable to this substrate include:

Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) to form a new carbon-carbon bond at the C2 position.

Stille Coupling: Utilizes an organotin compound to achieve C-C bond formation.

Sonogashira Coupling: Couples the vinylic bromide with a terminal alkyne, introducing an alkynyl substituent at C2.

Heck Coupling: Reacts the substrate with an alkene to form a more substituted olefin.

Buchwald-Hartwig Amination: Forms a carbon-nitrogen bond by reacting the vinylic bromide with an amine.

These reactions provide a modular approach to elaborate the structure of this compound, allowing for the introduction of a diverse array of aryl, alkyl, alkynyl, and amino groups at the C2 position. thermofisher.comresearchgate.net

Reaction NameCoupling PartnerBond FormedResulting Structure at C2
Suzuki CouplingR-B(OH)₂C-CAryl, Vinyl, Alkyl
Stille CouplingR-Sn(Alkyl)₃C-CAryl, Vinyl, Alkyl
Sonogashira CouplingR-C≡C-HC-C (sp)Alkynyl
Heck CouplingAlkeneC-CSubstituted Alkene
Buchwald-Hartwig AminationR₂NHC-NAmino

The electron-withdrawing ester group makes the double bond in this compound electron-deficient, rendering it susceptible to nucleophilic attack. This system can undergo reactions at the brominated carbon (C2) primarily through a conjugate addition-elimination mechanism.

In this pathway, a nucleophile first attacks the β-carbon (C3) of the α,β-unsaturated system in a Michael-type addition. This generates an enolate intermediate. The subsequent reformation of the double bond occurs with the expulsion of the bromide ion from the α-position. The net result is the substitution of the bromine atom with the incoming nucleophile. This mechanism provides a route to a variety of α-substituted hexenoates. Studies on similar fluorinated 2-bromoenoates have shown that reactions with binucleophiles proceed through this conjugate addition as the key initial step, leading to the formation of various heterocyclic structures. researchgate.net

Radical Chemistry and Addition Reactions Involving the Unsaturated System

The electron-deficient nature of the double bond in this compound, a class of α-bromo-α,β-unsaturated esters, makes it a competent acceptor in radical addition reactions. These reactions typically proceed via a free-radical chain mechanism, where a radical species adds to the β-position of the hexenoate backbone, generating a more stable α-carbonyl radical intermediate. This intermediate can then be trapped or undergo further transformations.

One of the key methodologies in this area is Atom Transfer Radical Addition (ATRA). In a typical ATRA reaction, a radical initiator, often a transition metal complex, facilitates the homolytic cleavage of a C-Br bond in a suitable precursor, generating a carbon-centered radical. This radical then adds across the double bond of this compound. The resulting radical intermediate can then abstract a bromine atom from another molecule of the starting bromo-compound, propagating the radical chain and forming the desired addition product. The regioselectivity of the addition is generally controlled by the formation of the more stable radical intermediate.

While specific studies detailing the radical addition reactions of this compound are not extensively documented in readily available literature, the reactivity of analogous α-bromo α,β-unsaturated esters provides a strong precedent for its behavior. For instance, the addition of alkyl radicals, generated from alkyl halides, to similar Michael acceptors is a well-established method for carbon-carbon bond formation.

The general mechanism for the radical addition to an α-bromo α,β-unsaturated ester can be outlined as follows:

Initiation: Generation of a radical species (R•) from an initiator.

Propagation Step 1: Addition of the radical (R•) to the β-carbon of the this compound.

Propagation Step 2: The resulting α-carbonyl radical abstracts a hydrogen atom or another group from a suitable donor to yield the final product and regenerate a radical to continue the chain.

The efficiency and outcome of these reactions are influenced by several factors, including the nature of the radical initiator, the solvent, and the reaction temperature.

Cycloaddition and Pericyclic Transformations Exploiting the Dienophile Character

This compound is expected to function as a dienophile in cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.orglibretexts.org The electron-withdrawing ester and bromo substituents activate the double bond, making it more reactive towards electron-rich dienes. The Diels-Alder reaction is a powerful tool in organic synthesis for the construction of six-membered rings with a high degree of stereochemical control. wikipedia.org

In a hypothetical Diels-Alder reaction, this compound would react with a conjugated diene, such as 1,3-butadiene (B125203) or cyclopentadiene, to form a substituted cyclohexene (B86901) derivative. The reaction proceeds in a concerted fashion through a cyclic transition state. The regioselectivity of the reaction with unsymmetrical dienes would be governed by the electronic effects of the substituents on both the diene and the dienophile.

While specific examples of this compound participating in Diels-Alder reactions are not prevalent in the surveyed literature, the general reactivity of α,β-unsaturated esters as dienophiles is a cornerstone of organic synthesis. The presence of the bromo substituent could introduce additional synthetic handles in the resulting cycloadduct, allowing for further functionalization.

Below is a table illustrating a potential Diels-Alder reaction involving this compound:

DieneDienophileExpected Product
1,3-ButadieneThis compoundEthyl 4-bromo-4-butylcyclohex-1-ene-1-carboxylate
CyclopentadieneThis compoundEthyl 2-bromo-2-butylbicyclo[2.2.1]hept-5-ene-2-carboxylate

Principles of Sustainable Chemistry in the Synthesis of this compound and its Analogs

The principles of green chemistry are increasingly guiding the development of synthetic methodologies to minimize environmental impact. dergipark.org.trnih.gov For the synthesis of this compound and its analogs, these principles can be applied to various aspects of the process, from the choice of starting materials to the reaction conditions and the reduction of waste. hilarispublisher.comresearchgate.net

Key green chemistry principles applicable to the synthesis of α-halo-α,β-unsaturated esters include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Auxiliaries: Employing less hazardous solvents or, ideally, solvent-free conditions to reduce environmental pollution and health risks. dergipark.org.tr

Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. nih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

Use of Renewable Feedstocks: Sourcing starting materials from renewable resources where possible.

While a dedicated green synthesis for this compound is not explicitly detailed in the reviewed literature, general strategies for the synthesis of α,β-unsaturated esters often involve condensation reactions. Applying green chemistry principles to these methods could involve using solid acid or base catalysts that can be easily recovered and reused, or employing solvent-free reaction conditions. For instance, the Knoevenagel condensation, a common method for forming carbon-carbon double bonds, can be performed using environmentally benign catalysts and solvent systems.

The development of sustainable synthetic routes to this compound and related compounds is an ongoing area of research, driven by the increasing need for environmentally responsible chemical manufacturing.

Mechanistic Investigations and Reactivity Profiles of Ethyl 2 Bromohex 2 Enoate

Detailed Reaction Mechanisms of Nucleophilic Addition to the Alpha,Beta-Unsaturated Ester Motif

The α,β-unsaturated ester system in ethyl 2-bromohex-2-enoate is a classic Michael acceptor, susceptible to conjugate nucleophilic addition (also known as 1,4-addition). wikipedia.orglibretexts.org This reaction is a cornerstone of C-C bond formation. byjus.com The mechanism is initiated by the attack of a nucleophile, referred to as the Michael donor, at the β-carbon of the double bond. wikipedia.org

The general mechanism proceeds through several key steps:

Nucleophile Activation : A wide range of nucleophiles can act as Michael donors, but the reaction is particularly effective with soft, stabilized carbanions, such as those derived from malonic esters or β-keto esters. libretexts.org A base is used to deprotonate the acidic α-hydrogen of the donor, generating a resonance-stabilized enolate. masterorganicchemistry.com

Conjugate Addition : The generated enolate nucleophile attacks the electrophilic β-carbon of this compound. libretexts.org This addition breaks the π-bond of the alkene, and the electron density is pushed through the conjugated system to the carbonyl oxygen, forming a new enolate intermediate. libretexts.org

Protonation : The newly formed enolate is then protonated by a proton source (often the conjugate acid of the base used in the first step or added during workup), yielding the final 1,4-adduct. masterorganicchemistry.com

Tautomerization : If the protonation occurs on the oxygen atom, the resulting enol will quickly tautomerize to the more stable carbonyl form to give the final product. libretexts.org

This process, known as the Michael reaction, is thermodynamically favorable as it involves the replacement of a relatively weak carbon-carbon π-bond with a stronger carbon-carbon σ-bond. libretexts.org The presence of the bromine atom at the α-position can influence the reactivity of the acceptor, but the fundamental pathway of conjugate addition remains the primary mechanism for nucleophilic attack.

StepDescriptionKey Intermediates
1Activation of Michael DonorEnolate (Nucleophile)
2Nucleophilic attack at the β-carbonEnolate Intermediate
3Protonation of the enolateEnol (transient)
4Tautomerization to the final product1,4-Adduct (Michael Adduct)

Electrophilic Activation and Regioselective Functionalization of the Olefinic System

While the double bond in this compound is electron-deficient due to the withdrawing effects of the ester and bromo groups, it can still undergo electrophilic addition reactions, albeit typically under more forcing conditions than electron-rich alkenes. The key consideration in these reactions is regioselectivity—the specific orientation of the addition across the double bond. purechemistry.org

The regiochemical outcome is predicted by Markovnikov's rule, which states that in the addition of an electrophile (like H⁺ from an acid H-X) to an unsymmetrical alkene, the electrophile adds to the carbon atom that results in the formation of the more stable carbocation intermediate. libretexts.orgyoutube.com

For this compound, the mechanism of electrophilic addition would proceed as follows:

Electrophilic Attack : The π-bond of the alkene acts as a nucleophile, attacking an electrophile (E⁺). This can form one of two possible carbocation intermediates.

Path A : Attack at the β-carbon places the positive charge on the α-carbon. This carbocation is destabilized by the adjacent electron-withdrawing ester and bromo groups.

Path B : Attack at the α-carbon places the positive charge on the β-carbon. This carbocation is more stable than the one in Path A because the destabilizing inductive effects are further away.

Nucleophilic Capture : Following the formation of the more stable β-carbocation (Path B), a nucleophile (Nu⁻) attacks the positively charged carbon to form the final product.

Therefore, electrophilic additions to this compound are predicted to be highly regioselective, with the electrophile adding to the α-carbon and the nucleophile adding to the β-carbon. This outcome is the opposite of that predicted by the original statement of Markovnikov's rule (which focuses on the number of hydrogen atoms) but follows the modern understanding based on carbocation stability. libretexts.org

Exploration of Radical Intermediates and Propagation Pathways

This compound can also participate in reactions involving radical intermediates. A relevant process is the Atom Transfer Radical Addition (ATRA), where a radical adds across the double bond and a halogen atom is transferred. rsc.org Alternatively, the carbon-bromine bond can undergo homolytic cleavage under photochemical or thermal conditions to initiate radical processes. organic-chemistry.org

A plausible radical propagation pathway for the addition of a radical (R•) to the double bond is as follows:

Initiation : A radical initiator (e.g., AIBN) or UV light generates an initial radical species. Photochemical initiation can also cause homolysis of the C-Br bond in the substrate itself. organic-chemistry.org

Propagation Step 1 (Addition) : The generated radical (R•) adds to the double bond of this compound. Similar to electrophilic addition, the addition will occur preferentially at the β-carbon to generate a more stable α-radical, which is stabilized by both the ester and bromo groups through resonance and captodative effects.

Propagation Step 2 (Atom Transfer) : The resulting radical intermediate can then abstract an atom, often a hydrogen or a halogen, from another molecule to form the product and a new radical, which continues the chain reaction. For instance, in a reductive atom-transfer reaction, a bromine radical might abstract a hydrogen from the solvent or another reagent to form HBr, which then participates in the reduction. organic-chemistry.org

Termination : The reaction ceases when two radical species combine.

Photocatalysis has emerged as a powerful tool for generating radicals under mild conditions, and vinyl halides are known to form highly unstable but reactive vinyl radicals upon single-electron reduction. acs.org This opens up further pathways for the functionalization of this compound via radical intermediates.

Ligand-Enabled Transition Metal-Catalyzed Reaction Mechanisms (e.g., Heck, Suzuki-Miyaura, Sonogashira Analogues)

The vinyl bromide functionality of this compound makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of C-C bonds and proceed via a catalytic cycle involving Pd(0) and Pd(II) intermediates. wikipedia.org

Heck Reaction: The Heck (or Mizoroki-Heck) reaction couples the vinyl bromide with an alkene. wikipedia.org The catalytic cycle involves:

Oxidative Addition : A Pd(0) complex, often stabilized by phosphine (B1218219) ligands, inserts into the carbon-bromine bond to form a vinylpalladium(II) intermediate. youtube.com

Alkene Coordination and Insertion : The coupling partner (an alkene) coordinates to the palladium center. This is followed by migratory insertion of the alkene into the vinyl-palladium bond in a syn-addition fashion. wikipedia.org

β-Hydride Elimination : For the cycle to regenerate the catalyst, a hydrogen atom on the adjacent carbon must be eliminated. This syn-elimination forms the new C=C double bond of the product and a palladium-hydride species. youtube.com

Reductive Elimination/Base Regeneration : A base is required to neutralize the generated H-X and regenerate the Pd(0) catalyst. wikipedia.org

Suzuki-Miyaura Reaction: The Suzuki-Miyaura reaction couples the vinyl bromide with an organoboron reagent, such as a boronic acid or ester. musechem.com It is one of the most versatile cross-coupling methods. yonedalabs.com The mechanism is as follows:

Oxidative Addition : Similar to the Heck reaction, a Pd(0) species undergoes oxidative addition to the C-Br bond to form a Pd(II) complex. libretexts.org

Transmetalation : A base activates the organoboron reagent to form a boronate complex, which then transfers its organic group to the palladium center, displacing the bromide ligand. libretexts.org

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final product and regenerating the Pd(0) catalyst to continue the cycle. musechem.com

Sonogashira Reaction: The Sonogashira reaction forms a C-C bond between the vinyl bromide and a terminal alkyne. organic-chemistry.org This reaction uniquely employs a dual catalytic system of palladium and copper(I). wikipedia.org

Palladium Cycle : This cycle mirrors the Suzuki reaction, starting with oxidative addition of Pd(0) to the vinyl bromide.

Copper Cycle : Concurrently, the copper(I) catalyst (e.g., CuI) reacts with the terminal alkyne in the presence of a base (typically an amine) to form a copper(I) acetylide intermediate. youtube.com This step is believed to increase the nucleophilicity of the alkyne. youtube.com

Transmetalation : The copper acetylide transfers the alkyne group to the vinylpalladium(II) complex.

Reductive Elimination : The vinyl and alkynyl groups are reductively eliminated from the palladium, yielding the conjugated enyne product and regenerating the Pd(0) catalyst. wikipedia.org

ReactionCoupling PartnerKey Mechanistic StepTypical Catalyst System
HeckAlkeneMigratory Insertion / β-Hydride EliminationPd(0) complex, Base
Suzuki-MiyauraOrganoboron ReagentTransmetalationPd(0) complex, Base
SonogashiraTerminal AlkyneTransmetalation (from Cu to Pd)Pd(0) complex, Cu(I) salt, Amine Base

Stereoselectivity and Diastereocontrol in Transformations of this compound

The stereochemical outcome of reactions involving this compound is a critical aspect of its synthetic utility. Control over stereoselectivity (formation of one stereoisomer over another) and diastereocontrol (control of stereochemistry in molecules with multiple stereocenters) is paramount. nih.gov

In transition metal-catalyzed cross-coupling reactions, a significant feature is the retention of the double bond geometry. For instance, Suzuki-Miyaura couplings of vinyl bromides are known to proceed with excellent retention of the alkene's original E/Z configuration. rsc.org This stereospecificity is a direct consequence of the concerted nature of the oxidative addition and reductive elimination steps in the catalytic cycle. Similarly, the Heck reaction follows a predictable stereochemical pathway of syn-addition followed by syn-elimination, which allows for control over the product geometry. southasiacommons.net The ability to synthesize stereochemically pure (E)- or (Z)-α-bromoacrylates is therefore crucial for their use in these transformations. organic-chemistry.org

In nucleophilic conjugate additions, if the substrate or the nucleophile is chiral, new stereocenters are formed, and the reaction can proceed with diastereoselectivity. beilstein-journals.org For example, the addition of a nucleophile to an α,β-unsaturated system containing a chiral auxiliary can lead to preferential formation of one diastereomer. nih.gov The facial selectivity of the attack on the planar double bond is dictated by steric or electronic interactions with the chiral controller, leading to a predictable stereochemical outcome. The development of asymmetric variants of the Michael addition, using chiral catalysts or reagents, allows for the enantioselective synthesis of products from achiral starting materials. nih.gov

Advanced Spectroscopic and Chromatographic Characterization Techniques for Ethyl 2 Bromohex 2 Enoate and Its Research Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemical Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules like Ethyl 2-bromohex-2-enoate. Both ¹H and ¹³C NMR provide critical data regarding the connectivity and chemical environment of atoms within the molecule.

In the ¹H NMR spectrum of this compound, the ethyl ester group would be identifiable by a characteristic quartet signal for the methylene protons (-OCH₂CH₃) and a triplet for the terminal methyl protons (-OCH₂CH₃). The protons on the hexenoate chain would give rise to distinct signals; for instance, the vinylic proton at the C3 position would appear as a triplet, coupled to the adjacent methylene group at C4. The chemical shift of this vinylic proton is crucial for determining the stereochemistry (E/Z isomerism) of the double bond.

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms in the molecule. Key resonances would include the carbonyl carbon of the ester group (typically in the 160-170 ppm range), the sp² hybridized carbons of the C=C double bond (C2 and C3), and the sp³ hybridized carbons of the ethyl and butyl chains. magritek.com The specific chemical shifts of the carbons in the double bond can also provide evidence for the E/Z configuration.

For more complex derivatives or for definitive stereochemical assignment, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) are employed. nih.gov A COSY experiment would reveal scalar couplings between protons, for example, confirming the coupling between the vinylic proton at C3 and the methylene protons at C4, thus solidifying the structural assignment. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C=O - ~165
C-Br - ~125
=CH- ~7.0 (triplet) ~140
-CH₂- (C4) ~2.4 (quartet) ~35
-CH₂- (C5) ~1.5 (sextet) ~22
-CH₃ (C6) ~0.9 (triplet) ~13.8
-O-CH₂- ~4.2 (quartet) ~61

Note: Predicted values are based on typical chemical shifts for similar α,β-unsaturated esters and bromoalkenes.

Mass Spectrometry (MS) for Molecular Ion Detection and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, MS analysis would provide definitive confirmation of its molecular formula, C₈H₁₃BrO₂.

A key feature in the mass spectrum of a bromine-containing compound is the presence of two molecular ion peaks of nearly equal intensity, separated by two mass-to-charge (m/z) units. libretexts.orgyoutube.com This is due to the natural isotopic abundance of bromine, which consists of ⁷⁹Br (50.7%) and ⁸¹Br (49.3%). libretexts.org Therefore, the mass spectrum of this compound would exhibit a molecular ion (M⁺) peak and an M+2 peak at approximately m/z 220 and 222, respectively.

Electron impact (EI) ionization typically induces fragmentation of the molecular ion. chemguide.co.uk The fragmentation pattern provides valuable structural information. For esters, common fragmentation pathways include the loss of the alkoxy group (-OC₂H₅), resulting in a prominent peak. libretexts.orglibretexts.org Alpha-cleavage next to the carbonyl group is also a characteristic fragmentation route. nih.gov The fragmentation of the alkyl chain can also occur, often resulting in a series of peaks separated by 14 mass units (corresponding to CH₂ groups). libretexts.orgyoutube.com

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Value Proposed Fragment Ion Notes
220/222 [C₈H₁₃BrO₂]⁺ Molecular ion (M⁺ and M+2 peaks)
175/177 [M - OC₂H₅]⁺ Loss of the ethoxy group
147/149 [M - COOC₂H₅]⁺ Loss of the ethyl carboxylate group
141 [M - Br]⁺ Loss of the bromine atom
45 [OC₂H₅]⁺ Ethoxy fragment

Note: The presence of bromine in a fragment will result in a characteristic isotopic doublet.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are excellent for identifying the functional groups present in a compound.

The IR spectrum of this compound would show several characteristic absorption bands confirming its structure. The most prominent peaks would be:

C=O Stretch: A strong absorption band typically appears in the region of 1710-1720 cm⁻¹ for α,β-unsaturated esters. researchgate.net This is slightly lower than for saturated esters due to conjugation with the C=C double bond.

C=C Stretch: A medium intensity band around 1600-1620 cm⁻¹ is characteristic of the carbon-carbon double bond. researchgate.net

C-O Stretch: Strong bands corresponding to the C-O single bond stretching of the ester group are expected in the 1300-1000 cm⁻¹ region.

C-Br Stretch: The carbon-bromine bond vibration typically appears in the fingerprint region, between 600-500 cm⁻¹.

Raman spectroscopy, which relies on inelastic scattering of light, would provide complementary information. Non-polar bonds, such as the C=C double bond, often produce stronger signals in Raman spectra compared to IR. researchgate.net Therefore, the C=C stretching vibration would be readily observable. Computational studies using methods like Density Functional Theory (DFT) can be used to calculate the vibrational frequencies and compare them with experimental IR and Raman spectra for a more detailed assignment of vibrational modes. banglajol.info

Table 3: Characteristic IR Absorption Bands for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
C-H stretch (sp² and sp³) 3100-2850 Medium-Strong
C=O stretch (ester, conjugated) 1720-1710 Strong
C=C stretch (alkene) 1620-1600 Medium
C-O stretch 1300-1000 Strong

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination (for relevant derivatives)

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While this compound is a liquid at room temperature, this technique is invaluable for analyzing solid derivatives. If a crystalline derivative of the compound were synthesized, single-crystal X-ray diffraction could provide precise information on bond lengths, bond angles, and torsional angles. researchgate.net

This technique is particularly powerful for unambiguously determining the absolute stereochemistry of chiral centers and the geometry (E/Z) of double bonds in the solid state. researchgate.net For example, in a study of nitro-substituted derivatives of ethyl (2E)-2-cyano-3-phenylprop-2-enoate, single-crystal X-ray diffraction was used to characterize the molecular conformation and analyze the intermolecular interactions that stabilize the crystal packing. researchgate.net This level of detail is crucial for understanding structure-property relationships and designing molecules for specific applications in materials science or medicinal chemistry.

Advanced Chromatographic Separations (e.g., Chiral HPLC, GC-MS, LC-MS) for Purity Assessment and Isomer Analysis

Advanced chromatographic techniques are essential for separating this compound from reaction mixtures, assessing its purity, and analyzing its isomers.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a primary tool for the analysis of volatile compounds. It separates components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. The separated components are then directly ionized and analyzed by a mass spectrometer. This technique is ideal for assessing the purity of this compound and identifying any volatile impurities by comparing their mass spectra to library databases. sciex.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is suitable for separating compounds that are not sufficiently volatile or are thermally unstable for GC analysis. nih.govnih.gov Reversed-phase HPLC, where the stationary phase is non-polar and the mobile phase is polar, would be a common method for purifying this compound. The eluent from the HPLC column is introduced into the mass spectrometer, which serves as a sensitive and selective detector, allowing for the accurate determination of the molecular weight of the separated components. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC): While this compound itself is not chiral, many of its potential derivatives, created through reactions at the double bond or elsewhere on the alkyl chain, could be. Chiral HPLC is the benchmark technique for separating enantiomers. phenomenex.comresearchgate.net This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification. mdpi.comcsfarmacie.cz Various types of CSPs, including those based on polysaccharides or macrocyclic antibiotics, can be employed, and the separation is often optimized by adjusting the mobile phase composition. sigmaaldrich.com

Strategic Applications of Ethyl 2 Bromohex 2 Enoate As a Synthon in Complex Organic Synthesis and Materials Science

Utility in the Modular Construction of Complex Organic Architectures

The strategic placement of a bromo substituent on the double bond of the hexenoate backbone makes Ethyl 2-bromohex-2-enoate an important precursor for creating complex molecular structures. The electron-withdrawing nature of the ester group activates the double bond for nucleophilic attack, while the bromine atom can participate in a range of substitution and coupling reactions. This dual reactivity is instrumental in the assembly of diverse molecular frameworks.

While direct research on this compound in the synthesis of heterocyclic compounds is not extensively documented, its reactivity can be inferred from analogous structures like ethyl (Z)-2-bromo-4,4,4-trifluorobut-2-enoate and ethyl (2E)-4-bromo-3-ethoxybut-2-enoate. researchgate.netyu.edu.jo These related compounds have been successfully employed in the synthesis of various heterocycles. The underlying reaction mechanisms typically involve an initial Michael addition of a binucleophile to the activated double bond, followed by an intramolecular nucleophilic substitution of the bromide to close the ring. researchgate.net This strategy allows for the construction of a variety of heterocyclic systems.

For example, this compound can be envisioned as a precursor for the synthesis of substituted pyrrolidines, furans, and pyrazoles. The reaction with primary amines could lead to the formation of functionalized pyrrolidinones, while reaction with 1,3-dicarbonyl compounds could yield highly substituted furans or dihydropyrans. The general approach involves a cascade of reactions where the nucleophile first adds to the double bond, and then an intramolecular cyclization displaces the bromine atom.

Table 1: Potential Heterocyclic Frameworks from this compound

Heterocycle Class Potential Binucleophile Reaction Type
Pyrrolidinones Primary Amines Michael Addition-Intramolecular Amination
Dihydrofurans 1,3-Diketones Michael Addition-Intramolecular O-Alkylation

The structural motifs present in many natural products often feature complex stereochemistry and functional group arrays. rsc.orgnih.gov While specific examples employing this compound in the total synthesis of natural products are not prominent in the literature, its potential as a key intermediate is significant. The ability to introduce both a carbon chain and a versatile functional handle (the ester) makes it a useful building block for creating the carbon skeleton of natural products. rsc.orgnih.govnih.govmdpi.com

Its role would likely involve its incorporation into a larger molecule through either the electrophilic double bond or the carbon-bromine bond. For instance, it could be used in conjugate addition reactions with organocuprates to introduce the hexenoate chain, followed by further transformations of the ester and the bromine. Alternatively, the bromine could be used in cross-coupling reactions to attach this fragment to a more complex part of the target molecule. The synthesis of complex molecules often relies on the strategic use of such multifunctional building blocks to assemble the final structure efficiently. nih.gov

Formation of New Carbon-Carbon and Carbon-Heteroatom Bonds through Catalytic Pathways

Modern organic synthesis heavily relies on catalytic methods to form new chemical bonds with high efficiency and selectivity. nih.govresearchgate.netmdpi.com this compound is a suitable substrate for a variety of catalytic reactions that form both carbon-carbon and carbon-heteroatom bonds.

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for forming new carbon-carbon bonds. nih.gov The vinyl bromide moiety of this compound can readily participate in these reactions. For example, a Suzuki coupling with an aryl boronic acid in the presence of a palladium catalyst would lead to the formation of an ethyl 2-arylhex-2-enoate, a structure found in various biologically active molecules.

Similarly, the formation of carbon-heteroatom bonds can be achieved using catalytic methods. nih.govmdpi.comsnnu.edu.cnrsc.org Palladium- or copper-catalyzed reactions with amines, alcohols, or thiols can lead to the corresponding 2-amino-, 2-alkoxy-, or 2-thio-substituted hexenoates. These reactions are crucial for introducing heteroatomic functionality into organic molecules, which is often essential for their biological activity or material properties. mdpi.comsnnu.edu.cn

Table 2: Potential Catalytic Reactions of this compound

Reaction Name Reactant Catalyst Bond Formed Product Type
Suzuki Coupling Arylboronic acid Palladium C-C Ethyl 2-arylhex-2-enoate
Heck Coupling Alkene Palladium C-C Substituted dienoate
Sonogashira Coupling Terminal alkyne Palladium/Copper C-C Ethyl 2-alkynylhex-2-enoate
Buchwald-Hartwig Amine Palladium C-N Ethyl 2-aminohex-2-enoate

Role in Polymer Chemistry and Advanced Materials Development

The reactivity of this compound suggests its potential utility in the field of polymer chemistry. The presence of a polymerizable double bond allows it to act as a monomer or comonomer in addition polymerization reactions. The resulting polymer would have pendant ester and bromo-alkyl groups, which could be further modified to tune the material's properties. For example, the bromine atoms could serve as sites for grafting other polymer chains or for introducing specific functionalities.

Furthermore, metal complexes of related alkanoates, such as metal 2-ethylhexanoates, are known to be useful precursors in materials science for the production of metal oxides. researchgate.net While this compound itself is not a metal alkanoate, its derivatives could potentially be used in the synthesis of functional materials. For instance, polymers derived from this monomer could be used as coatings or in the fabrication of functional thin films. The bromine functionality could also be exploited to create cross-linked materials with enhanced thermal or mechanical stability.

Application in Ligand Synthesis for Catalysis and Coordination Chemistry

Chelating ligands play a central role in coordination chemistry and homogeneous catalysis. The design of new ligands with tailored electronic and steric properties is crucial for the development of new catalysts. This compound can serve as a starting material for the synthesis of novel ligands.

The double bond and the bromine atom provide two reactive sites that can be functionalized to introduce coordinating groups. For example, reaction with a molecule containing two nucleophilic sites, such as a diamine or a diol, could lead to the formation of a macrocyclic ligand. Alternatively, the ester group could be modified, for instance, by reduction to an alcohol followed by conversion to a phosphine (B1218219), to create a bidentate ligand. The versatility of the starting material allows for the synthesis of a wide range of ligand structures that could be used to coordinate with various transition metals, potentially leading to new catalysts with unique reactivity.

Future Perspectives and Emerging Research Avenues in Alpha Bromo Alpha,beta Unsaturated Ester Chemistry

Development of Highly Enantioselective and Diastereoselective Synthetic Methodologies

The synthesis of chiral molecules with precise three-dimensional arrangements is a cornerstone of modern organic chemistry, particularly in the pharmaceutical and agrochemical industries. For alpha-bromo-alpha,beta-unsaturated esters, the development of methodologies that control stereochemistry is a major research focus.

Recent progress has been made in the enantioselective conjugate addition to α,β-unsaturated esters, which provides a pathway to chiral β-substituted esters. chemrxiv.org The use of chiral catalysts in these reactions allows for the preferential formation of one enantiomer over the other. For instance, copper-catalyzed reactions employing chiral ligands have shown high enantioselectivity in the addition of Grignard reagents to simple acyclic α,β-unsaturated esters. chemrxiv.org While not specifically detailing Ethyl 2-bromohex-2-enoate, these methodologies are foundational for developing similar stereocontrolled transformations for α-bromo substituted systems.

Furthermore, the development of diastereoselective reactions is crucial when creating molecules with multiple stereocenters. Tandem conjugate addition-alkylation reactions of α,β-unsaturated amides have demonstrated high diastereoselectivity, which is a promising parallel for ester derivatives. arxiv.org The ability to control both enantioselectivity and diastereoselectivity opens the door to synthesizing complex molecules with multiple, well-defined stereocenters, starting from α-bromo-α,β-unsaturated esters.

Future research will likely focus on expanding the library of chiral catalysts and ligands that are effective for these transformations, as well as exploring new reaction types that can introduce chirality with high fidelity. The ultimate goal is to develop a robust toolbox of synthetic methods that allow chemists to access any desired stereoisomer of a target molecule.

Table 1: Examples of Stereoselective Methodologies Applicable to α,β-Unsaturated Systems

Reaction Type Catalyst/Method Key Feature Potential Application for this compound
Enantioselective Conjugate Addition Copper-Josiphos complexes with Grignard reagents High enantioselectivity (up to 99% ee) for acyclic esters. chemrxiv.org Synthesis of chiral β-substituted hexenoate derivatives.
Diastereoselective Tandem Reaction Conjugate addition followed by α-alkylation using chiral auxiliaries High diastereoselectivity in the formation of two new stereocenters. arxiv.org Creation of complex acyclic structures with controlled stereochemistry.
Enantioselective Protonation Chiral Phosphoric Acids with photoenolized α,β-unsaturated esters Contra-thermodynamic isomerization to α-tertiary β,γ-alkenyl esters with high enantioselectivity. nih.govmit.edu Access to chiral α-substituted-β,γ-unsaturated ester derivatives.

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The discovery and implementation of novel catalytic systems are paramount for improving the efficiency and scope of reactions involving alpha-bromo-alpha,beta-unsaturated esters. Research is moving beyond traditional catalysts to explore more sophisticated and powerful alternatives.

One promising area is the use of chiral amine-boronic acid cooperative catalysts. arxiv.org These systems can activate both the nucleophile and the electrophile simultaneously, leading to high yields and enantioselectivities in conjugate addition reactions. arxiv.org N-heterocyclic carbenes (NHCs) have also emerged as versatile organocatalysts, capable of generating chiral ester enolate equivalents from α,β-unsaturated aldehydes, which can then undergo highly enantioselective reactions. researchgate.net Adapting these systems to α-bromo-α,β-unsaturated esters could provide new pathways for asymmetric synthesis.

Photoredox catalysis is another rapidly developing field with significant potential. beilstein-journals.orgaip.org Light-driven reactions can often proceed under mild conditions and can enable unique transformations that are not accessible through traditional thermal methods. For example, photoredox-catalyzed intramolecular cyclopropanation of alkenes with α-bromo-β-keto esters has been demonstrated, suggesting that similar strategies could be applied to this compound for the synthesis of complex cyclic structures. beilstein-journals.org

Dual catalytic systems, which combine two different types of catalysts to achieve a transformation that is not possible with either catalyst alone, are also being explored. This approach can lead to enhanced reactivity and selectivity by activating different parts of the reacting molecules in a concerted fashion.

Table 2: Emerging Catalytic Systems and Their Potential Impact

Catalytic System Mode of Action Potential Advantages
Chiral Amine-Boronic Acid Catalysis Cooperative activation of nucleophile and electrophile. arxiv.org High yields and enantioselectivities in conjugate additions. arxiv.org
N-Heterocyclic Carbene (NHC) Catalysis Generation of chiral enolate equivalents. researchgate.net Highly enantioselective annulation reactions under mild conditions. researchgate.net
Photoredox Catalysis Light-induced single-electron transfer processes. beilstein-journals.orgaip.org Access to novel reaction pathways and mild reaction conditions. beilstein-journals.org
Dual Catalysis Synergistic action of two distinct catalysts. Enhanced reactivity, selectivity, and scope of transformations.

Integration with Flow Chemistry, Microreactor Technology, and Automation in Organic Synthesis

The integration of modern engineering and automation technologies is set to revolutionize organic synthesis. Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise manner, offers numerous advantages, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. acs.orgmpg.de

Automation plays a crucial role in leveraging the full potential of flow chemistry and microreactor technology. acs.org Automated systems can be used to screen a large number of reaction conditions rapidly, leading to accelerated process development and optimization. acs.org This high-throughput experimentation approach, combined with real-time analysis, allows for the rapid identification of optimal reaction conditions with minimal human intervention.

Advanced Data Science and Machine Learning Approaches for Reaction Prediction and Optimization

The application of data science and machine learning (ML) is an emerging frontier in organic chemistry that promises to accelerate discovery and innovation. stanford.edunih.gov These computational tools can be used to predict the outcomes of chemical reactions, optimize reaction conditions, and even design new catalysts. beilstein-journals.orgbeilstein-journals.org

For the chemistry of this compound and related compounds, machine learning algorithms can be trained on large datasets of known reactions to identify patterns and relationships that are not readily apparent to human chemists. stanford.edunih.gov These models can then be used to predict the products and yields of new reactions, as well as to suggest optimal reaction conditions. beilstein-journals.org For example, a neural network model has been developed to predict suitable catalysts, solvents, reagents, and temperatures for a wide range of organic reactions. nih.gov

Predicting the stereoselectivity of a reaction is a particularly challenging task where machine learning is showing great promise. arxiv.orgarxiv.orgresearchgate.net By analyzing the structural features of the substrate, catalyst, and reagents, machine learning models can be trained to predict the enantiomeric or diastereomeric ratio of a reaction with a high degree of accuracy. arxiv.orgarxiv.orgresearchgate.net This predictive power can significantly reduce the amount of trial-and-error experimentation required to develop a new stereoselective synthesis.

Furthermore, machine learning is being integrated with automated reaction platforms to create "self-driving" laboratories. beilstein-journals.org In these systems, an algorithm designs a set of experiments, which are then performed by a robot. The results of these experiments are then used to retrain the machine learning model, which in turn designs the next set of experiments. This closed-loop optimization process can rapidly identify the optimal conditions for a given reaction with minimal human intervention. beilstein-journals.org

Table 3: Applications of Data Science and Machine Learning in Organic Synthesis

Application Area Machine Learning Approach Potential Benefit for α-Bromo-α,β-Unsaturated Ester Chemistry
Reaction Outcome Prediction Neural Networks, Graph-based models stanford.edunih.gov Predicting the products and yields of novel transformations. stanford.edunih.gov
Stereoselectivity Prediction Random Forest, LASSO models arxiv.orgresearchgate.net Guiding the development of new enantioselective and diastereoselective reactions. arxiv.orgresearchgate.net
Reaction Condition Optimization Bayesian Optimization, Active Learning beilstein-journals.org Rapidly identifying optimal catalysts, solvents, and temperatures for a given reaction. beilstein-journals.org
Catalyst Design Data-driven molecular design riken.jp In silico design of new catalysts with enhanced performance. riken.jp

Sustainable and Biocatalytic Transformations of this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes, with a focus on minimizing waste, reducing energy consumption, and using renewable resources. In the context of this compound chemistry, there is a growing interest in developing more sustainable and environmentally friendly synthetic methods.

Biocatalysis, which utilizes enzymes or whole microorganisms to catalyze chemical reactions, offers a powerful approach to green chemistry. arxiv.orgmit.edu Enzymes can operate under mild conditions (e.g., neutral pH and ambient temperature) and often exhibit high chemo-, regio-, and stereoselectivity. arxiv.org For example, a chemo-enzymatic approach combining an enzymatic carboxylic acid reduction with a Wittig reaction has been developed for the synthesis of α,β-unsaturated esters. arxiv.orgduke.edu This method avoids the use of harsh chemical reducing agents. arxiv.orgduke.edu

The development of enzymatic reactions for the functionalization of α-bromo-α,β-unsaturated esters is a promising area of future research. This could include enzymatic reductions, additions, or halogenation/dehalogenation reactions. The discovery and engineering of new enzymes with tailored activities will be key to expanding the scope of biocatalysis in this field.

In addition to biocatalysis, other green chemistry approaches are also being explored. This includes the use of greener solvents, the development of catalyst-free reactions, and the design of processes with high atom economy. For example, catalyst-free conjugate addition and reduction of α,β-unsaturated carbonyl compounds have been developed using a boration/protodeboronation cascade pathway in a mixture of ethanol (B145695) and water. nih.gov

Q & A

Q. What spectroscopic techniques are most effective for characterizing Ethyl 2-bromohex-2-enoate, and how should data interpretation be approached?

Answer: this compound can be characterized using:

  • 1H and 13C NMR : The α,β-unsaturated ester group exhibits distinctive deshielding for the alkene protons (δ ~5.5–6.5 ppm) and carbonyl carbon (δ ~165–170 ppm). The bromine substituent induces splitting patterns in adjacent protons due to its electronegativity .
  • IR Spectroscopy : The ester carbonyl (C=O) stretch appears at ~1720–1740 cm⁻¹, while the C-Br bond shows a weak absorption near 500–600 cm⁻¹.
  • Mass Spectrometry (MS) : Molecular ion peaks ([M]+) and fragments corresponding to loss of ethyl (m/z = [M – 45]) or bromine (m/z = [M – 80]) can confirm the structure.

For rigorous analysis, compare spectral data with analogous compounds (e.g., ethyl hex-2-enoate) and reference computational models from databases like PubChem .

Q. What synthetic methodologies are commonly used to prepare this compound?

Answer: Two primary routes are:

Bromination of Ethyl Hex-2-Enoate : Electrophilic bromination using N-bromosuccinimide (NBS) under radical or light-initiated conditions. Solvent choice (e.g., CCl₄) and temperature control are critical to avoid over-bromination .

Esterification of 2-Bromohex-2-Enoic Acid : Acid-catalyzed esterification with ethanol, using coupling agents like DCC (dicyclohexylcarbodiimide) to enhance yield. Purity can be verified via GC-MS or preparative chromatography .

Advanced Research Questions

Q. How can X-ray crystallography resolve the molecular conformation and intermolecular interactions of this compound?

Answer:

  • Structure Solution : Use SHELXT or SHELXD for space-group determination and initial phasing, leveraging bromine’s strong anomalous scattering .
  • Refinement : SHELXL is ideal for small-molecule refinement, especially for handling heavy atoms like bromine. ORTEP-3 can visualize thermal ellipsoids and hydrogen-bonding networks .
  • Intermolecular Analysis : Graph-set analysis (as per Etter’s methodology) can classify hydrogen-bonding patterns in the crystal lattice, critical for understanding packing efficiency .

Q. What experimental strategies mitigate contradictions in regioselectivity during nucleophilic additions to this compound?

Answer: Contradictions often arise from competing α,β-unsaturated ester reactivity (Michael addition) vs. bromide displacement. To address this:

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack on bromine, while non-polar solvents (e.g., toluene) promote conjugate addition.
  • Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) to polarize the alkene for regioselective Michael addition. Monitor reaction progress via in-situ IR or HPLC .
  • Computational Modeling : DFT calculations (e.g., Gaussian) can predict transition-state energies for competing pathways, guiding experimental design .

Q. How can computational chemistry predict the stability and reactivity of this compound under varying conditions?

Answer:

  • Thermodynamic Stability : Calculate Gibbs free energy (ΔG) of hydrolysis or decomposition pathways using software like Gaussian. Compare with experimental DSC/TGA data.
  • Reactivity : Molecular dynamics simulations (e.g., GROMACS) can model solvent effects on bromine’s leaving-group ability.
  • Spectroscopic Predictions : Tools like ACD/Labs or ChemDraw simulate NMR/IR spectra for validation against empirical data .

Q. What safety protocols are critical when handling this compound in cross-coupling reactions?

Answer:

  • Controlled Environments : Use fume hoods and inert atmospheres (Ar/N₂) to prevent bromine release or ester hydrolysis.
  • Personal Protective Equipment (PPE) : Chemically resistant gloves (e.g., nitrile) and safety goggles are mandatory.
  • Waste Management : Neutralize residual bromine with sodium thiosulfate before disposal. Document procedures per institutional EH&S guidelines .

Methodological Considerations

  • Data Reproducibility : Ensure reaction parameters (e.g., stoichiometry, temperature) are meticulously documented. Use tools like LabArchives for electronic lab notebooks .
  • Ethical Reporting : Adhere to ethical guidelines for data integrity, especially when publishing contradictory results. Cross-validate findings with independent techniques (e.g., NMR + XRD) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.